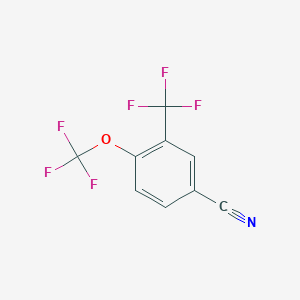

4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile

描述

属性

IUPAC Name |

4-(trifluoromethoxy)-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NO/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETUWTNLBWNLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . This process yields the desired benzonitrile compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethoxy and trifluoromethyl groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

Nickel-Catalyzed Reactions: The compound is known to participate in nickel-catalyzed arylcyanation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nickel-catalyzed reactions can yield polysubstituted 2,5-hexadienenitriles with defined stereo- and regiochemistry .

科学研究应用

4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy and trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Nitro vs. Trifluoromethoxy Groups

- 4-Nitro-2-(trifluoromethyl)benzonitrile (CAS: N/A; Molecular Formula: C₉H₅F₃N₂O₂): The nitro (-NO₂) group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions compared to the trifluoromethoxy group. Applications: Intermediate in explosives and dyes due to nitro group instability under reducing conditions .

Methoxy vs. Trifluoromethoxy Groups

- 4-Methoxy-3-(trifluoromethyl)benzonitrile (CAS: 261951-87-5; Molecular Weight: 201.148 g/mol):

Amino vs. Trifluoromethyl Groups

- 4-Amino-2-(trifluoromethyl)benzonitrile (CAS: N/A; Molecular Formula: C₈H₅F₃N₂): The amino (-NH₂) group increases solubility in aqueous media but reduces metabolic stability due to susceptibility to oxidation. Applications: Identified as a degradation product in pharmaceuticals like bicalutamide, requiring strict impurity control (<0.1%) .

Positional Isomerism

4-Methoxy-2-(trifluoromethyl)benzonitrile (CAS: 875664-48-5; Molecular Formula: C₉H₆F₃NO):

4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS: 67515-59-7; Molecular Weight: 203.11 g/mol):

- Fluorine at the 4-position increases electronegativity but decreases steric bulk compared to trifluoromethoxy.

- Applications: Intermediate in agrochemical synthesis, with higher volatility than the target compound .

Functional Group Additions

Hydroxy-Substituted Analogs

Complex Derivatives in Agrochemicals

- 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile (Metabolite of Metaflumizone):

- 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (CAS: N/A; Molecular Weight: 385.4 g/mol): The thioxoimidazolidinone moiety enhances insecticidal activity but complicates synthetic routes .

Data Tables

Table 1: Key Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Application |

|---|---|---|---|---|---|---|

| This compound | N/A | C₉H₄F₆N₂O | 274.13 | -OCF₃, -CF₃ | ~3.5 | Medicinal chemistry, agrochemicals |

| 4-Methoxy-3-(trifluoromethyl)benzonitrile | 261951-87-5 | C₉H₆F₃NO | 201.15 | -OCH₃, -CF₃ | ~2.1 | Protein ligand studies |

| 4-Nitro-2-(trifluoromethyl)benzonitrile | N/A | C₉H₅F₃N₂O₂ | 230.14 | -NO₂, -CF₃ | ~2.8 | Explosive intermediates |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | 67515-59-7 | C₈H₃F₄N | 203.11 | -F, -CF₃ | ~2.9 | Agrochemical synthesis |

Research Findings and Implications

- Electron-Withdrawing Effects: Trifluoromethoxy and trifluoromethyl groups synergistically enhance electrophilic aromatic substitution resistance, making the target compound more stable than nitro or amino analogs .

- Positional Sensitivity : Substitutent placement (e.g., 2- vs. 3-CF₃) drastically affects receptor binding. For example, 5FB (3-CF₃) binds ERRα with Kd = 15.2 nM, while 2-CF₃ analogs show >5-fold weaker affinity .

- Environmental Impact : Metabolites like 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile require stringent residue monitoring due to bioaccumulation risks .

生物活性

4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and trifluoromethoxy groups significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H5F6N. The compound features:

- Trifluoromethoxy group : Enhances lipophilicity and metabolic stability.

- Trifluoromethyl group : Known to increase biological activity through modulation of receptor interactions.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as a competitive inhibitor.

- Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups can exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi.

Anticancer Properties

Fluorinated compounds are often investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorinated benzonitriles, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting potential therapeutic applications in treating infections.

- Anticancer Activity : In vitro assays using human cancer cell lines revealed that the compound inhibited cell viability in a dose-dependent manner. Further investigation into the apoptotic pathways indicated that it activates caspase-dependent mechanisms leading to programmed cell death.

Data Tables

Research Applications

The unique properties of this compound make it a valuable candidate in various fields:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.

- Chemical Biology : For studying enzyme interactions and receptor binding mechanisms.

- Material Science : As an intermediate in synthesizing advanced materials with specific properties.

常见问题

Basic: What synthetic strategies are commonly employed to prepare 4-trifluoromethoxy-3-(trifluoromethyl)benzonitrile, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, fluorinated precursors like 4-fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6) can react with trifluoromethoxy nucleophiles (e.g., KOCF₃) under anhydrous conditions. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions.

- Catalysts : Use of Cu(I) or Pd catalysts improves regioselectivity in trifluoromethoxy introduction .

- Solvent : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Advanced: How can discrepancies in HPLC analysis of impurities like 4-amino-2-(trifluoromethyl)benzonitrile be resolved?

Methodological Answer:

Discrepancies often arise from column selectivity or mobile phase composition. To address this:

- Column Selection : Use a Waters Spherisorb ODS-2 column (L1 type), which resolves 4-amino derivatives (retention time ~3.0 min) from the parent compound (~6.5 min) .

- Relative Response Factor (RRF) : Calculate RRF using UV detection (e.g., 1.4 for 4-amino impurities at 254 nm) to adjust quantitation .

- Method Validation : Perform spike-and-recovery experiments at 0.1% impurity levels to validate accuracy and precision .

Basic: Which spectroscopic techniques are optimal for characterizing structural integrity and substituent positions?

Methodological Answer:

- <sup>19</sup>F NMR : Distinguishes trifluoromethoxy (-OCF₃, δ ~58 ppm) and trifluoromethyl (-CF₃, δ ~-63 ppm) groups via splitting patterns .

- IR Spectroscopy : Confirm nitrile group presence via C≡N stretch (~2230 cm⁻¹) and trifluoromethoxy C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI(+) to detect [M+H]<sup>+</sup> with exact mass matching calculated values (e.g., C₉H₄F₆NO: theoretical 296.02) .

Advanced: What computational approaches predict the reactivity of trifluoromethoxy groups in electrophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, trifluoromethoxy groups reduce electron density at ortho/para positions, directing substitutions to meta .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states in SNAr reactions (e.g., DMSO stabilizes Meisenheimer complexes) .

- Hammett Plots : Correlate σm values of -OCF₃ (-0.45) with reaction rates to predict substituent effects .

Advanced: How should stability studies be designed to assess degradation pathways under stress conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Monitor via HPLC for hydrolyzed products (e.g., carboxylic acids) or nitroso derivatives .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photodegradation products .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (40°C/75% RH) .

Advanced: What strategies mitigate regioselectivity challenges during trifluoromethoxy group introduction?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., nitro) at the desired position to steer trifluoromethoxy substitution, followed by reduction .

- Halogen Dance : Use iodine intermediates (e.g., 4-iodo derivatives) to reposition substituents before trifluoromethoxy installation .

- Microwave-Assisted Synthesis : Enhance kinetic control to favor meta substitution over thermodynamically driven para products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。